molecular formula C14H10N2O2S B1447854 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1623083-71-5

5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1447854
CAS No.: 1623083-71-5
M. Wt: 270.31 g/mol
InChI Key: LXNPNDVRXFRCHE-UHFFFAOYSA-N
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Description

5-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring fused with a pyrrole ring and a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with a suitable reagent to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties are being investigated, particularly its role in inhibiting certain enzymes and pathways involved in disease progression.

Industry: In the material science industry, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Phenyl-1,3-thiazole-4-carboxylic acid
  • 5-Phenyl-2-(1H-imidazol-1-yl)-1,3-thiazole-4-carboxylic acid
  • 5-Phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-phenyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-13(18)11-12(10-6-2-1-3-7-10)19-14(15-11)16-8-4-5-9-16/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPNDVRXFRCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
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5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

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